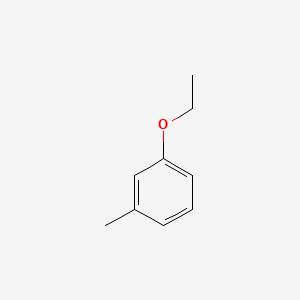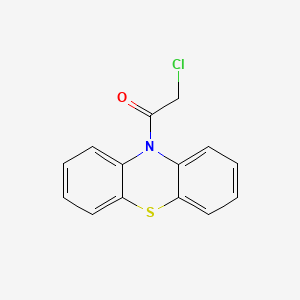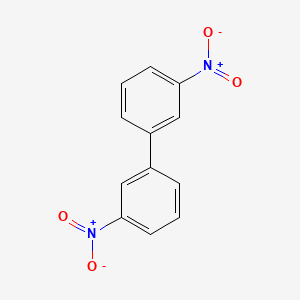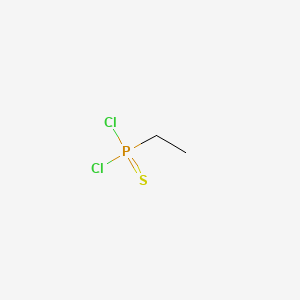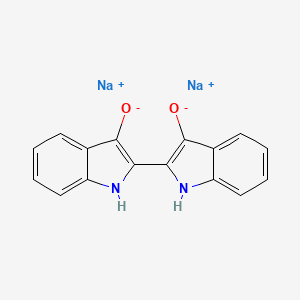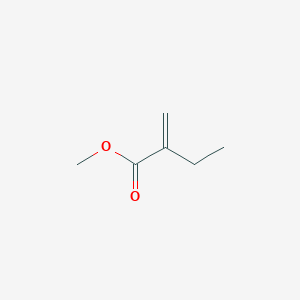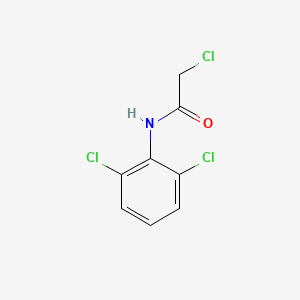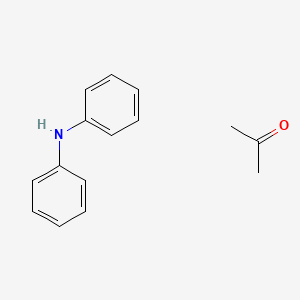
Acetone diphenylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-propanone, polymer with N-phenylbenzenamine can be achieved through chemical synthesis or electrochemical synthesis.
Chemical Synthesis: This method involves a polymerization reaction where diphenylamine, acetone, and formaldehyde react under suitable conditions to form the polymer.
Electrochemical Synthesis: In this method, the monomer solution containing the reactants is subjected to electrolysis at an appropriate electrode potential.
Industrial Production Methods
Industrial production of this polymer follows similar principles as the laboratory methods but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistent product quality. Safety measures are crucial due to the hazardous nature of the reactants, such as the carcinogenicity of diphenylamine, the toxicity of formaldehyde, and the flammability of acetone .
化学反应分析
Acetone diphenylamine undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, which may alter its conductivity and mechanical properties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the polymer’s structure and properties. Reducing agents such as sodium borohydride are typically used.
Substitution: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinone-like structures, while substitution reactions can introduce various functional groups onto the polymer chain.
科学研究应用
Acetone diphenylamine has a wide range of scientific research applications:
Chemistry: The polymer is used in the development of conductive materials and as a precursor for other complex polymers.
Biology: It is explored for its potential use in biosensors and bioelectronics due to its conductive properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems and medical devices.
作用机制
The mechanism by which 2-propanone, polymer with N-phenylbenzenamine exerts its effects is primarily through its conductive properties. The polymer’s structure allows for the efficient transfer of electrons, making it suitable for use in electronic applications. The molecular targets and pathways involved include the interaction of the polymer with various substrates and the facilitation of electron flow through its conjugated system .
相似化合物的比较
Acetone diphenylamine can be compared with other similar compounds such as:
Polyaniline: Both polymers exhibit good conductivity and stability, but 2-propanone, polymer with N-phenylbenzenamine has better mechanical properties.
Polypyrrole: While polypyrrole is also conductive, it lacks the chemical stability and mechanical strength of 2-propanone, polymer with N-phenylbenzenamine.
These comparisons highlight the unique combination of properties that make 2-propanone, polymer with N-phenylbenzenamine a valuable material in various applications.
属性
CAS 编号 |
9003-79-6 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.3 g/mol |
IUPAC 名称 |
N-phenylaniline;propan-2-one |
InChI |
InChI=1S/C12H11N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h1-10,13H;1-2H3 |
InChI 键 |
GZNRISJLOXVOSH-UHFFFAOYSA-N |
SMILES |
CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2 |
规范 SMILES |
CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
9003-79-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


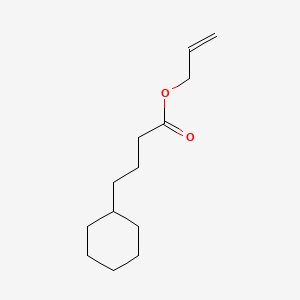
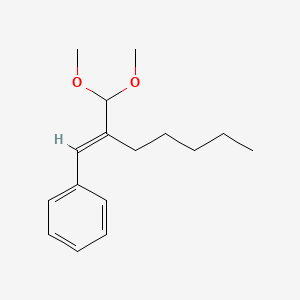

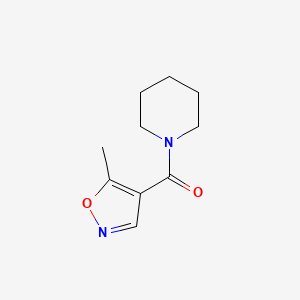
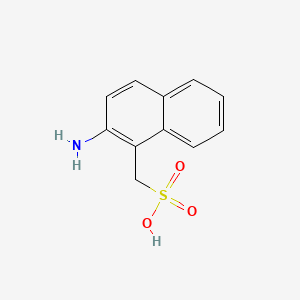
![12-thiapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene](/img/structure/B1605730.png)
